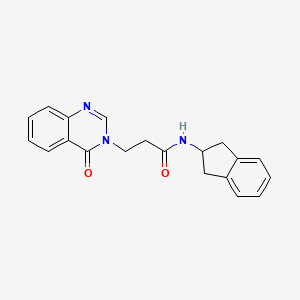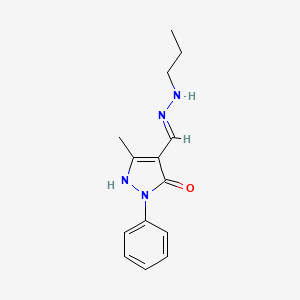![molecular formula C23H23NO4 B6126101 N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide, also known as BMB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. BMB belongs to the family of benzamides, which are known for their diverse pharmacological properties. In
Mechanism of Action
The mechanism of action of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is not fully understood. However, studies have suggested that N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has also been shown to modulate the activity of certain proteins that are involved in the regulation of inflammation.
Biochemical and Physiological Effects
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. Studies have shown that N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is also relatively easy to purify and has a high purity level. However, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has some limitations for lab experiments. It is a highly hydrophobic compound, which makes it difficult to dissolve in water. Additionally, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has a low solubility in most organic solvents, which makes it challenging to use in certain experiments.
Future Directions
There are several future directions for the research on N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide. One area of research is to investigate the potential of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide in combination with other drugs for the treatment of cancer. Another area of research is to explore the mechanism of action of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide in greater detail. Additionally, more studies are needed to investigate the potential of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide in the treatment of neurodegenerative diseases and inflammatory diseases.
Conclusion
In conclusion, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is a chemical compound that has potential as a therapeutic agent in various diseases. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of several diseases. The synthesis of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide involves a multi-step process, and it has several advantages and limitations for lab experiments. There are several future directions for the research on N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide, and more studies are needed to fully understand its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide involves a multi-step process that starts with the reaction of 4-methoxybenzoyl chloride with bis(4-methoxyphenyl)methane in the presence of a base. This reaction leads to the formation of N,N-dimethyl-4-methoxybenzamide, which is then subjected to a series of reactions that involve the use of various reagents and catalysts. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been extensively studied for its potential as a therapeutic agent in various diseases. One of the most promising applications of N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide is in the treatment of cancer. Studies have shown that N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-26-19-10-4-16(5-11-19)22(17-6-12-20(27-2)13-7-17)24-23(25)18-8-14-21(28-3)15-9-18/h4-15,22H,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUROBTRQYQXPCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)
![5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6126023.png)
![7-(2-cyclohexylethyl)-2-(3-furoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6126028.png)

![6-[1-(9H-fluoren-2-ylmethyl)piperidin-4-yl]-2-methylpyrimidin-4(3H)-one](/img/structure/B6126044.png)

![N-[2-(dimethylamino)ethyl]-3-({1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)-N-methylbenzamide](/img/structure/B6126066.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
![4-{3-[3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-3-oxopropyl}-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B6126084.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6126105.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![N-(2-chloro-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B6126119.png)